1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane
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Overview
Description
1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzofuran ring, an oxadiazole ring, and a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzofuran core, followed by the introduction of the oxadiazole and pyridine rings. The final step involves the sulfonylation of the azepane ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxadiazole rings, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution
Scientific Research Applications
1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-({3-Methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane can be compared with similar compounds such as:
3-(Pyridin-4-yl)-1,2,4-triazines: These compounds share the pyridine ring and exhibit similar biological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are known for their broad range of biological activities.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound is used in coordination chemistry and has similar structural features
Properties
Molecular Formula |
C22H22N4O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H22N4O4S/c1-15-18-14-17(31(27,28)26-12-4-2-3-5-13-26)6-7-19(18)29-20(15)22-24-21(25-30-22)16-8-10-23-11-9-16/h6-11,14H,2-5,12-13H2,1H3 |
InChI Key |
MFFNKOGPHCYSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC(=NO4)C5=CC=NC=C5 |
Origin of Product |
United States |
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